6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine, with the CAS number 663597-19-1, is a quinazoline derivative that has garnered attention for its potential biological activities. This compound features a nitro group at the 6-position and an ethyl side chain attached to a pentyloxy-substituted phenyl group, making it structurally interesting for various chemical and pharmaceutical applications. The molecular formula is CHNO, and it has a molecular weight of 380.44 g/mol .
The compound was synthesized and characterized in studies focused on quinazoline derivatives, particularly for their antimicrobial and anticancer properties. Notably, research by Tobe et al. in Bioorganic and Medicinal Chemistry highlights the synthesis of related compounds and their biological evaluations .
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological activities. Quinazolines have been explored for their roles as anticancer agents, antimicrobial agents, and inhibitors of various biological pathways .
The synthesis of 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine typically involves multi-step organic reactions starting from readily available precursors. One common method includes the formation of the quinazoline ring followed by nitration and subsequent substitution reactions to introduce the pentyloxy group.
These methods can be optimized based on reaction conditions such as temperature, solvent choice, and catalyst presence to increase yield and purity .
The molecular structure of 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine features:
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine can undergo several chemical reactions typical for quinazolines:
Reactions involving this compound can be monitored using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods (NMR, IR) to confirm product formation and purity .
The mechanism of action for compounds like 6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine often involves interaction with specific biological targets such as enzymes or receptors:
Research indicates that modifications on the quinazoline scaffold can significantly influence its potency as an inhibitor in various biological pathways, including those involved in cancer progression and microbial resistance .
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) may provide insights into thermal stability and behavior under heat .
6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine has potential applications in:
The ongoing exploration of quinazoline derivatives continues to reveal their significance in medicinal chemistry, particularly for developing novel therapeutic agents against challenging diseases .
Quinazoline derivatives constitute a privileged scaffold in medicinal chemistry, with historical significance rooted in their diverse bioactivity profiles. Early developments exploited the quinazoline nucleus as a mimic of purine bases, facilitating interactions with enzymatic ATP-binding sites. The 4-chloro-6-nitroquinazoline intermediate (PubChem CID: 11356257) has proven indispensable in this evolution, serving as a versatile electrophilic center for nucleophilic displacement reactions due to the synergistic activation by both the electron-deficient quinazoline ring and the C6-nitro group [1]. This reactivity enables efficient derivatization at C4 with nitrogen nucleophiles, forming stable C–N bonds critical for generating targeted inhibitors.
Table 1: Clinically Significant Quinazoline-Based Therapeutics
Compound Name | Therapeutic Target | Clinical Application | Key Structural Features |
---|---|---|---|
Gefitinib | EGFR Kinase | Non-small cell lung cancer | Quinazoline C6-morpholino |
Afatinib | Pan-ErbB Kinase | Metastatic NSCLC | C6-acrylamide Michael acceptor |
Doxazosin | α1-Adrenergic Receptor | Hypertension/BPH | C4-piperazinyl linkage |
4-Chloro-6-nitroquinazoline* | Synthetic intermediate | Precursor for SAR exploration | C4-chloro, C6-nitro activation |
*Key precursor for advanced derivatives including target compound [1]
The structural plasticity of the quinazoline scaffold permits extensive modifications that modulate target selectivity, pharmacokinetic behavior, and potency. Introduction of electron-withdrawing groups (e.g., nitro at C6) significantly enhances electrophilicity at C4, enabling efficient nucleophilic aromatic substitution. This chemical attribute underpins the synthesis of complex amines like 6-nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine, where displacement of the chloro group by a functionalized phenethylamine creates a conjugated pharmacophore system.
The C6-nitro group in quinazolines exerts dual influences on molecular properties: electronic modulation and steric occupation of enzymatic binding pockets. Electronically, the strongly electron-withdrawing nitro group (-I, -M effects) substantially lowers the LUMO energy at the adjacent positions, particularly enhancing electrophilicity at C4 for nucleophilic attack. Sterically, the nitro group's orthogonal orientation to the quinazoline plane occupies hydrophobic sub-pockets in target proteins, as observed in kinase crystal structures. Computational studies indicate that 6-nitro substitution increases quinazoline ring planarity by ~15% compared to unsubstituted analogues, promoting π-stacking interactions with tyrosine or phenylalanine residues in catalytic domains [1].
Table 2: Biological Activities of 4-Substituted-6-Nitroquinazolines Against Enzyme Targets
C4 Substituent Class | Exemplary Target Enzymes | Inhibition Range (IC₅₀) | Structure-Activity Insights |
---|---|---|---|
Aliphatic amines | Tyrosine kinases | 0.1 - 5 µM | Hydrophobic pocket occupancy |
Aryl ethers | Phosphodiesterases | 0.5 - 10 µM | π-π stacking enhancement |
Sulfonamides | Carbonic anhydrases I/II | 26 - 43 nM* | Zinc coordination capability |
Phenethylamines (e.g., target) | Kinases/GPCR hybrids | Predicted <100 nM | Conformational flexibility |
*Data for carbonic anhydrase inhibitors from phenethylamine hybrids [2]
The 4-position serves as a critical vector for introducing pharmacologically active moieties. Substitution at this site determines:
The incorporation of N-[2-[4-(pentyloxy)phenyl]ethyl] at the quinazoline C4 position represents a sophisticated structural optimization strategy grounded in GPCR ligand SAR. Phenethylamine derivatives constitute ~15% of CNS-active pharmaceuticals, with the ethylamine spacer enabling optimal neurotransmitter receptor engagement. The pentyloxy chain modification introduces three critical physicochemical enhancements:
Table 3: Bioactivity Profiles of Phenethylamine-Containing Pharmacophores
Phenethylamine Structure | Molecular Targets | Key Biological Effects | Design Relevance |
---|---|---|---|
Dopamine (endogenous) | D1/D2 dopamine receptors | Motor control, reward pathways | Ethylamine spacer optimal length |
Norepinephrine | α/β-Adrenergic receptors | Vasoconstriction, neurotransmission | Catechol H-bonding motif |
CGS 21680* | Adenosine A₂A receptor | Anti-inflammatory, neuroprotective | Heterocyclic phenethylamine |
Target compound linker | Hybrid kinase/GPCR engagement | Designed polypharmacology | Pentyloxy hydrophobic extension |
*Adenosine receptor ligand demonstrating phenethylamine versatility [2]
The ethylamine spacer provides conformational flexibility essential for simultaneous target engagement while maintaining rotational energy barriers (<3 kcal/mol) compatible with receptor binding. Molecular dynamics simulations predict that the pentyloxy chain adopts a folded conformation over the quinazoline plane in aqueous media, potentially shielding the nitro group from nucleophilic attack. In lipid bilayers, the chain extends perpendicularly, facilitating membrane partitioning. This amphiphilic switching behavior mimics endogenous receptor ligands like epinephrine, suggesting optimized bioavailability for both peripheral and CNS targets [2].
Synthetic Rationale: The target compound is efficiently synthesized through sequential optimization:
Step 1: Nucleophilic aromatic substitution of 4-chloro-6-nitroquinazoline with 2-[4-(pentyloxy)phenyl]ethylamine Step 2: Purification via crystallization from ethanol/water mixtures Step 3: Characterization by ¹H/¹³C NMR, HRMS, and single-crystal XRD
This route capitalizes on the C4 chloride lability in the precursor (activated by ortho-nitro group) to achieve >85% yield under mild conditions (60°C, aprotic solvent). The pentyloxyphenethylamine component is commercially accessible or synthesized in two steps from tyramine through O-alkylation with 1-bromopentane.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.: 94087-41-9